3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide
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Overview
Description
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide is a chemical compound with the molecular formula C₆H₁₄N₄S₂ It is characterized by the presence of a disulfide bond and two amidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide typically involves the reaction of 3-mercaptopropionitrile with cyanamide under specific conditions. The reaction proceeds through the formation of an intermediate disulfide, which is then converted to the final product by the addition of a second equivalent of cyanamide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amidines depending on the nucleophile used.
Scientific Research Applications
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of redox states in cells.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide involves its ability to undergo redox reactions due to the presence of the disulfide bond. This allows it to interact with various molecular targets, including enzymes and proteins that are involved in redox regulation. The amidine groups can also interact with biological molecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Carbamoylethyl)disulfanyl]propanamide: Similar structure but with an amide group instead of an amidine group.
3,3’-Disulfanediyldipropanamide: Contains two amide groups and a disulfide bond.
Uniqueness
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide is unique due to the presence of amidine groups, which confer different chemical reactivity and potential biological activity compared to similar compounds with amide groups .
Properties
Molecular Formula |
C6H14N4S2 |
---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
3-[(3-amino-3-iminopropyl)disulfanyl]propanimidamide |
InChI |
InChI=1S/C6H14N4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) |
InChI Key |
OHKILTRMEKHOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCC(=N)N)C(=N)N |
Origin of Product |
United States |
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